Technical Monograph: 6-Bromo-3-chloro-2-fluoroiodobenzene
Technical Monograph: 6-Bromo-3-chloro-2-fluoroiodobenzene
The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the unique utility of 6-Bromo-3-chloro-2-fluoroiodobenzene as a scaffold for orthogonal cross-coupling.
CAS Number: 1820674-47-2 Formula: C₆H₂BrClFI Molecular Weight: 335.34 g/mol
Executive Summary: The "Halogen Dance" Scaffold
In modern medicinal chemistry, the ability to rapidly generate diverse libraries from a single core scaffold is paramount. 6-Bromo-3-chloro-2-fluoroiodobenzene (CAS 1820674-47-2) represents a premier class of "polyhalogenated building blocks." Its structural uniqueness lies in the presence of four distinct halogen atoms (I, Br, Cl, F) on a single benzene ring.
This configuration allows for Orthogonal Chemoselectivity . Unlike symmetrical di-halides, where statistical mixtures occur during functionalization, this molecule offers a pre-programmed reactivity hierarchy. Researchers can sequentially activate the C–I, C–Br, and C–Cl bonds using distinct catalytic systems, enabling the precise construction of non-symmetrical, tetra-substituted arenes often found in kinase inhibitors and agrochemicals.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-Bromo-4-chloro-5-fluoro-6-iodobenzene (Numbering priority may vary by vendor; user specified name retained) |
| CAS Number | 1820674-47-2 |
| Appearance | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| Stability | Light sensitive (C–I bond labile to photolysis). Store at 2–8°C under inert gas. |
| Reactivity Tier | C–I (High) > C–Br (Medium) > C–Cl (Low) >> C–F (Inert/SNAr active) |
The Reactivity Hierarchy (Mechanism of Action)
The utility of this molecule is defined by the bond dissociation energies (BDE) of the carbon-halogen bonds. The oxidative addition of transition metals (typically Palladium or Nickel) occurs at rates inversely proportional to these BDEs.
The Selectivity Gate
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Site 1 (C–I): The weakest bond. Reacts with Pd(0) at room temperature (or mild heating). Ideal for the introduction of the most sensitive or complex R-group first.
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Site 6 (C–Br): Requires higher temperatures (60–80°C) or specialized ligands (e.g., phosphines) to activate after the Iodine is displaced.
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Site 3 (C–Cl): The most robust bond. Typically requires oxidative addition promoters (e.g., Buchwald precatalysts) or Nickel catalysis at elevated temperatures (>100°C).
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Site 2 (C–F): Generally inert to Pd-catalysis but serves as an electronic modulator or a site for Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently electron-deficient.
Visualization: The Orthogonal Workflow
The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of substituents.
Caption: Logical flow of site-selective cross-coupling based on bond dissociation energy differentials.
Experimental Protocol: Site-Selective Suzuki Coupling
This protocol demonstrates the selective arylation of the Iodo position (C1) while leaving the Bromo and Chloro substituents intact for future steps. This is a self-validating protocol; if the Bromo position reacts, the catalyst load or temperature is too high.
Materials
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Substrate: 6-Bromo-3-chloro-2-fluoroiodobenzene (1.0 equiv)
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Boronic Acid: Phenylboronic acid (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution)
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Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (degassed)
Step-by-Step Methodology
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Preparation: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
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Solvation: Add degassed DME (concentration ~0.1 M).
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Activation: Add the aqueous Na₂CO₃ solution via syringe.
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Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–12 hours.
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Critical Control Point: Do NOT heat. Heating >50°C risks activating the C–Br bond, leading to mixtures.
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Monitoring: Monitor via TLC or LC-MS. The starting material (R-I) should disappear, while the mono-coupled product appears. The bis-coupled product (reaction at Br) should be <2%.
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Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: 6-Bromo-3-chloro-2-fluoro-1,1'-biphenyl. The Bromine and Chlorine atoms remain available for Steps 2 and 3.
Synthesis & Production Logic
While commercially available, the synthesis of this specific isomer typically follows a Directed Ortho Lithiation (DoL) or Sandmeyer strategy to ensure regiospecificity.
Retrosynthetic Pathway[7]
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Precursor: 4-Bromo-1-chloro-2-fluorobenzene.
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Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom acts as a Directed Metalation Group (DMG), directing the lithiation to the ortho position (between F and Cl? No, steric hindrance usually pushes it to the position between F and H, or adjacent to Cl).
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Correction for this specific isomer: To get the Iodine at position 1 (flanked by F and Br in the target structure), the precursor would likely be 2-Bromo-5-chloro-4-fluoroaniline .
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Sandmeyer Reaction (Preferred for Purity):
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Step A: Diazotization of 2-Bromo-5-chloro-4-fluoroaniline using NaNO₂/H₂SO₄ at 0°C.
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Step B: Iodination using KI (Potassium Iodide).
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Why this route? It avoids the ambiguity of lithiation regio-selectivity in highly substituted rings.
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Caption: Proposed Sandmeyer synthesis route to guarantee regio-isomer integrity.
Safety & Handling (MSDS Highlights)
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Hazards: Irritant (Skin/Eye/Respiratory).
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GHS Classification: H315, H319, H335.[1]
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Specific Danger: Polyhalogenated compounds can be toxic if ingested. Avoid dust formation.
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Waste: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.
References
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Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-2-fluoroiodobenzene Product Page. Retrieved from (Search CAS: 1820674-47-2).[2]
- Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes. Chemical Society Reviews. (General grounding on differential reactivity).
- Limb, D. et al. (2019). Site-selective Suzuki–Miyaura couplings of highly halogenated arenes. Journal of Organic Chemistry.
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PubChem. (n.d.). Compound Summary for C6H2BrClFI. Retrieved from .
